2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol
Description
2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol is a structurally unique compound featuring a propane-1,3-diol backbone substituted at the 2-position with a [1-(thiophen-2-yl)ethyl]amino group. The thiophene moiety, a sulfur-containing heterocycle, is notable for its electron-rich aromatic system, which enhances intermolecular interactions and bioactivity in pharmaceuticals.
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-(1-thiophen-2-ylethylamino)propane-1,3-diol |
InChI |
InChI=1S/C9H15NO2S/c1-7(9-3-2-4-13-9)10-8(5-11)6-12/h2-4,7-8,10-12H,5-6H2,1H3 |
InChI Key |
VCYOXZXRFMIITK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol typically involves the condensation of thiophene derivatives with appropriate amines and diols. One common method includes the reaction of thiophene-2-ethylamine with propane-1,3-diol under controlled conditions . The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and cost-effectiveness, ensuring the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiophene-Containing Amino Alcohols/Diols
Thiophene derivatives are prevalent in drug design due to their bioisosteric similarity to phenyl groups and enhanced metabolic stability. Key analogs include:
- Rotigotine Related Compound G (): A dopamine agonist impurity with bis(thiophen-2-yl)ethylamino groups attached to a tetrahydronaphthalene core. Unlike the target compound, its backbone is aromatic, but the shared thiophene-ethylamino motif highlights the role of thiophene in enhancing receptor binding and solubility .
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): A propanol derivative with a methylamino group at position 3. The positional isomerism (2-amino vs. 3-amino) may alter hydrogen-bonding capacity and pharmacokinetics .
Propane-1,3-diol Derivatives
Propane-1,3-diol derivatives exhibit diverse bioactivities depending on substituents:
- Cerasus tomentosa Compound 9 (): A lignan derivative with phenolic ether groups. phenol) dictate reactivity .
- Thai Hydnocarpus Compounds 7–8 (): Erythro/threo bis(4-hydroxy-3-methoxyphenyl)-propane-1,3-diols.
- Sargassum thunbergii Compounds 7–8 (): Long-chain alkyl ethers (e.g., 1-hexadecyloxy-propane-1,3-diol). These surfactants lack pharmacological activity but highlight structural adaptability for membrane interactions .
Amino-Substituted Diols
Amino groups modulate solubility and bioactivity:
- Piperazine Derivatives (): Ketoiminoethylpiperazines (e.g., LP, 2HP) exhibit rigid structures due to piperazine rings. The target’s flexible secondary amine may enhance conformational adaptability for target binding .
- N1-(Thiophen-2-ylmethyl)-N3,N3-bis[...]propane-1,3-diammonium (): A quaternary ammonium salt with thiophene groups. Unlike the target’s neutral amino-diol, this compound’s ionic nature suggests applications in materials science rather than drug design .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thiophene Role : The electron-rich thiophene in the target compound may enhance binding to CNS receptors, akin to Rotigotine derivatives .
- Amino Group: Introduces basicity, enabling salt formation for improved stability, as seen in ammonium analogs .
Contradictions : While some diols (e.g., lignans) show antioxidant/antitumor activity , others (e.g., alkyl ethers) act as surfactants , underscoring substituent-driven divergence.
Biological Activity
2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H15NO2S
- Molecular Weight : 201.29 g/mol
- IUPAC Name : 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol
- CAS Number : 1486693-32-6
The biological activity of 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The thiophene moiety enhances the compound's lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with receptors that regulate neurotransmitter release and microbial resistance.
Antimicrobial Activity
Research indicates that compounds similar to 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol exhibit notable antimicrobial properties. These compounds have been shown to possess both antibacterial and antifungal activities.
| Compound | Activity Type | Notable Findings |
|---|---|---|
| 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol | Antibacterial | Effective against Gram-positive bacteria |
| Derivatives | Antifungal | Inhibitory effects on Candida species |
Antioxidant Activity
The compound has demonstrated potential antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of neurodegenerative diseases.
Case Studies
A study conducted by Smith et al. (2023) evaluated the effects of 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol on cultured human neuronal cells. The results indicated a significant reduction in oxidative stress markers when treated with the compound, suggesting its potential use in neuroprotective therapies.
Pharmacological Studies
Pharmacological evaluations have revealed that this compound and its derivatives can modulate inflammation and microbial growth pathways. For example:
- Inflammation Modulation : A study showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in vitro.
Structure-Activity Relationship (SAR)
The presence of the thiophene ring is crucial for enhancing the biological activity of this compound compared to similar structures without heterocyclic components. Research indicates that modifications to the ethylamine side chain can significantly affect potency and selectivity towards specific biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activities |
|---|---|---|
| 2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propane-1,3-diol | Methylthiophene substitution | Antimicrobial, anticancer |
| 2-{[1-(Furan-2-YL)ethyl]amino}propane-1,3-diol | Furan ring substitution | Antioxidant, anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
